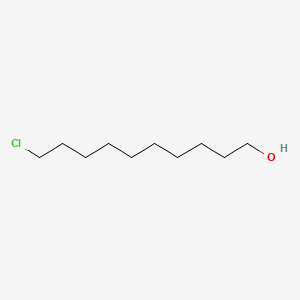

10-Chlorodecan-1-ol

Description

The exact mass of the compound 1-Decanol, 10-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-chlorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUSESJECXGMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCl)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068631 | |

| Record name | 1-Decanol, 10-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51309-10-5 | |

| Record name | 10-Chloro-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51309-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 10-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 10-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol, 10-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-chlorodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 10-Chlorodecan-1-ol for Advanced Research and Development

This guide provides a comprehensive overview of the synthetic pathways to 10-chlorodecan-1-ol, a valuable bifunctional long-chain alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical experimental protocols, and critical considerations for the successful synthesis and characterization of this important chemical intermediate.

Introduction: The Significance of this compound in Chemical Synthesis

This compound is a key building block in organic synthesis, prized for its dual functionality. The terminal hydroxyl group offers a reactive site for esterification, etherification, and other alcohol-centric transformations, while the chloro- functionality at the opposite end of the ten-carbon chain provides a handle for nucleophilic substitution reactions. This unique structure makes it an ideal intermediate for the synthesis of a wide range of molecules, including polymers, surfactants, and, notably, active pharmaceutical ingredients (APIs). In the pharmaceutical industry, the long alkyl chain can impart lipophilicity to a drug molecule, potentially enhancing its bioavailability and cell membrane permeability.[1]

This guide will explore the most viable synthetic routes to this compound, with a particular focus on the selective monochlorination of decane-1,10-diol. We will examine the underlying reaction mechanisms, provide detailed experimental procedures, and discuss the critical aspects of purification and characterization.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the selective functionalization of a C10 backbone. The most direct and economically viable approach begins with the readily available precursor, decane-1,10-diol. The challenge lies in achieving selective monochlorination, as the symmetric nature of the starting material can easily lead to a mixture of unreacted diol, the desired monochlorinated product, and the di-chlorinated byproduct.

Alternative, though often more complex, strategies could involve the functionalization of other C10 precursors, such as 10-bromodecan-1-ol or even starting from a different carbon chain length, like undecylenic acid, and modifying it accordingly.

Below is a visual representation of the primary synthetic strategies that will be discussed in this guide.

Caption: Primary synthetic routes to this compound.

Pathway I: Selective Monochlorination of Decane-1,10-diol

The selective monochlorination of a symmetrical diol like decane-1,10-diol is a nuanced process that requires careful control of reaction conditions to favor the desired product. The core of this transformation lies in the conversion of a primary alcohol to an alkyl chloride, which typically proceeds via an S(_N)2 mechanism.[2] This involves the activation of the hydroxyl group to create a good leaving group, followed by nucleophilic attack by a chloride ion.

Several classes of reagents can be employed for this purpose, each with its own set of advantages and disadvantages.

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[3] For selective monochlorination of a diol, precise control of the stoichiometry of thionyl chloride is crucial. Using a slight sub-stoichiometric amount of SOCl₂ can favor the formation of the mono-chloro product.

Mechanism of Action:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion in an S(_N)2 fashion. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.

The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and a carbon tetrachloride (CCl₄) or another suitable chlorine source.[4][5][6] This reaction is known for its high yields and tolerance of various functional groups.[4]

Mechanism of Action:

The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with the chlorine source. The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. Subsequent S(_N)2 displacement by the chloride ion yields the desired alkyl chloride and triphenylphosphine oxide. The formation of the very stable P=O double bond is a major driving force for this reaction.[6]

Caption: Simplified mechanism of the Appel reaction for alcohol chlorination.

Comparative Analysis of Monochlorination Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂, Pyridine | 0°C to room temp. | Readily available reagents; gaseous byproducts. | Stoichiometric control is critical; potential for side reactions.[3] |

| Appel Reaction | PPh₃, CCl₄ | Room temp. | Mild conditions; high yields; good for sensitive substrates.[4][5] | Stoichiometric amounts of PPh₃ required; removal of triphenylphosphine oxide can be challenging.[7] |

| Vilsmeier-Haack type reagents | Cyanuric chloride, DMF | Low temp. | High selectivity for monochlorination.[8] | Reagent preparation required. |

Experimental Protocols

The following protocols are provided as a guideline for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via the Appel Reaction

This protocol outlines a general procedure for the selective monochlorination of decane-1,10-diol using the Appel reaction.

Materials:

-

Decane-1,10-diol (1 equivalent)

-

Triphenylphosphine (1.1 equivalents)

-

Carbon tetrachloride (1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decane-1,10-diol in anhydrous DCM.

-

Add triphenylphosphine to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add carbon tetrachloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A triplet around 3.6 ppm corresponding to the -CH₂-OH protons, a triplet around 3.5 ppm for the -CH₂-Cl protons, and a series of multiplets for the other methylene protons in the alkyl chain.[9][10] |

| ¹³C NMR | A peak around 63 ppm for the carbon bearing the hydroxyl group, a peak around 45 ppm for the carbon attached to the chlorine, and several peaks between 25-33 ppm for the other methylene carbons.[9][11] |

| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands around 2850-2950 cm⁻¹, and a C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).[12][13] |

| Mass Spec | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of a chlorine atom.[14] |

Physicochemical Properties of this compound: [15]

-

Molecular Formula: C₁₀H₂₁ClO[16]

-

Molecular Weight: 192.73 g/mol [16]

-

Appearance: Colorless to pale yellow liquid or low-melting solid

-

Boiling Point: 126-128 °C at 2 mmHg

-

Density: Approximately 0.952 g/mL at 25°C

Navigating Potential Side Reactions and Troubleshooting

The primary challenge in the synthesis of this compound from decane-1,10-diol is controlling the selectivity to minimize the formation of the di-chlorinated byproduct, 1,10-dichlorodecane, and to ensure complete consumption of the starting material.

Potential Side Reactions:

-

Dichlorination: The formation of 1,10-dichlorodecane is the most common side reaction. This can be minimized by using a slight excess of the diol relative to the chlorinating agent and by slow, controlled addition of the reagent.

-

Elimination Reactions: Under strongly basic or high-temperature conditions, elimination reactions to form alkenes are possible, though less likely with primary alcohols.

Troubleshooting:

-

Low Yield of Monochloro Product: This can be due to incomplete reaction or the formation of significant amounts of the dichloro byproduct. Optimizing the stoichiometry of the reagents and the reaction time is crucial.

-

Difficult Purification: The separation of this compound from unreacted decane-1,10-diol and 1,10-dichlorodecane can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often necessary.

Conclusion and Future Outlook

The synthesis of this compound, primarily through the selective monochlorination of decane-1,10-diol, is a well-established yet nuanced process. The choice of chlorinating agent and the precise control of reaction conditions are paramount to achieving high yields and purity. The Appel reaction and the use of thionyl chloride represent two robust methods for this transformation. As the demand for specialized chemical intermediates in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of bifunctional molecules like this compound will remain an active area of research.

References

- 1. nbinno.com [nbinno.com]

- 2. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 3. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 11. chemconnections.org [chemconnections.org]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 10-Chloro-1-decanol [webbook.nist.gov]

- 15. scbt.com [scbt.com]

- 16. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to the Physical Properties of 10-Chlorodecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Chlorodecan-1-ol is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. Possessing both a primary alcohol and a primary alkyl chloride, this long-chain haloalcohol serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), surfactants, and specialized polymers.[1] Its ten-carbon backbone provides a desirable level of lipophilicity, while the terminal functional groups offer orthogonal reactivity, allowing for selective chemical transformations.

This guide provides a comprehensive overview of the key physical properties of this compound, offering not just data, but also insights into the experimental methodologies used for their determination and the scientific implications of these properties for its application in research and development.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its basic identity. This compound is an aliphatic chain consisting of ten carbon atoms, with a chlorine atom at one terminus (position 10) and a hydroxyl group at the other (position 1).

-

IUPAC Name: this compound[2]

-

CAS Number: 51309-10-5[3]

-

Molecular Formula: C₁₀H₂₁ClO[2]

-

Molecular Weight: 192.73 g/mol [3]

Caption: Molecular structure of this compound.

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its core physical properties. These values are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Physical Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 12-13 °C | [4] |

| Boiling Point | 126-128 °C at 2 mmHg | [4] |

| Density | 0.952 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.460 | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

Expert Insights: The melting point of 12-13 °C indicates that this compound is a liquid at standard room temperature, simplifying handling and transfer. The high boiling point, even under reduced pressure (2 mmHg), signifies its low volatility, which is beneficial for high-temperature reactions as it minimizes loss due to evaporation. The density, slightly less than water, is a key consideration for liquid-liquid extractions during workup procedures.

Solubility Profile

-

Water: Due to its long, nonpolar ten-carbon chain, this compound is expected to be poorly soluble in water, despite the presence of a polar hydroxyl group.

-

Organic Solvents: It is predicted to be readily soluble in a wide range of common organic solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can hydrogen bond with the solvent. |

| Halogenated | Dichloromethane, Chloroform | High | The alkyl chloride moiety and overall molecular polarity are compatible. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The molecule's polarity is a good match for these solvents. |

| Hydrocarbons | Hexane, Toluene | Moderate to High | The long alkyl chain provides significant nonpolar character. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The molecule has both polar and nonpolar characteristics. |

Spectroscopic Profile: A Guide to Identification

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below is an expert analysis of the expected spectral features for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide a clear map of the hydrogen atoms in the molecule.

-

δ ~3.64 ppm (triplet): The two protons on the carbon attached to the hydroxyl group (-CH₂OH). The triplet splitting is due to coupling with the adjacent CH₂ group.

-

δ ~3.53 ppm (triplet): The two protons on the carbon attached to the chlorine atom (-CH₂Cl). The electron-withdrawing effect of chlorine shifts this signal downfield.[5] The triplet splitting is due to the neighboring CH₂ group.

-

δ ~1.2-1.8 ppm (multiplets): A complex series of overlapping signals corresponding to the 16 protons of the eight methylene (CH₂) groups in the middle of the alkyl chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon in a unique chemical environment.

-

δ ~63 ppm: The carbon atom bonded to the hydroxyl group (C1).

-

δ ~45 ppm: The carbon atom bonded to the chlorine atom (C10).

-

δ ~25-33 ppm: A series of signals for the remaining eight carbon atoms in the aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

~3200-3600 cm⁻¹ (strong, broad): This characteristic peak is due to the O-H stretching vibration of the alcohol functional group.[6][7] The broadness is a result of hydrogen bonding.

-

~2850-2960 cm⁻¹ (strong, sharp): These peaks correspond to the C-H stretching vibrations of the alkyl chain.[8]

-

~1050-1150 cm⁻¹ (strong): This signal arises from the C-O stretching vibration.[8]

-

~600-800 cm⁻¹ (strong): The C-Cl stretching vibration is expected in this region of the spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (192.7 g/mol ) should be observable. A key feature will be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak.[9] This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways for long-chain alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[10] For alkyl halides, the loss of the halogen atom is a common fragmentation pattern.[11]

Experimental Methodologies for Physical Property Determination

To ensure the trustworthiness of the reported data, it is crucial to understand the standard experimental protocols used to measure these physical properties.

Caption: General workflow for determining physical properties.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity. A sharp melting range (typically <1 °C) suggests a pure compound.

-

Sample Preparation: A small amount of the solidified (by cooling) this compound is finely crushed.

-

Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[12]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.[13]

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[12]

Boiling Point Determination (Reduced Pressure)

Given its high boiling point at atmospheric pressure, the boiling point of this compound is most accurately and safely determined under reduced pressure to prevent decomposition.

-

Apparatus Setup: A micro-distillation apparatus is assembled and connected to a vacuum source and a manometer to measure the pressure.[15]

-

Sample Addition: A small volume of the liquid is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Heating and Evacuation: The system is evacuated to the desired pressure (e.g., 2 mmHg). The sample is then gently heated.

-

Equilibrium: The temperature is recorded when a steady reflux of condensing vapor is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.[15]

Density Measurement (Pycnometer Method)

The density is determined by measuring the mass of a known volume of the liquid.

-

Calibration: The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately measured.[16]

-

Reference: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. Its mass is then measured.[17]

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through the liquid and is a unique physical constant for a pure compound.

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[18]

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.[18]

-

Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., neoprene), and a lab coat.[20]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

The physical properties of this compound define its behavior in a laboratory and industrial setting. A thorough understanding of its melting and boiling points, density, solubility, and spectroscopic characteristics is paramount for its effective use in chemical synthesis and drug development. The methodologies outlined in this guide provide a framework for the verification of these properties, ensuring data integrity and reproducibility in scientific research. This bifunctional molecule, with its well-defined physical and chemical characteristics, will undoubtedly continue to be a valuable tool for chemists and pharmaceutical scientists.

References

- 1. wjec.co.uk [wjec.co.uk]

- 2. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 10-CHLORO-1-DECANOL | 51309-10-5 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 12. thinksrs.com [thinksrs.com]

- 13. westlab.com [westlab.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. batman.edu.tr [batman.edu.tr]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. rudolphresearch.com [rudolphresearch.com]

- 20. phillysim.org [phillysim.org]

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in Long-Chain Haloalkanes

Abstract

Long-chain haloalkanes, particularly chloroalkanes, are foundational scaffolds in modern organic synthesis and pharmaceutical development. Their utility is intrinsically linked to the reactivity of the carbon-chlorine (C-Cl) bond, a feature that allows for the strategic introduction of complex functionalities and the construction of novel molecular architectures. This guide provides a comprehensive examination of the factors governing C-Cl bond reactivity in long-chain systems. We will dissect the interplay of electronic and steric effects, explore the mechanistic dichotomy of substitution (Sₙ1/Sₙ2) and elimination (E1/E2) pathways, and present field-proven experimental protocols for studying and manipulating these reactions. The insights provided herein are intended to empower researchers to make informed, causality-driven decisions in the design and execution of synthetic strategies involving these versatile intermediates.

The C-Cl Bond: A Nexus of Stability and Reactivity

The carbon-chlorine bond represents a delicate balance. Chlorine's electronegativity (3.16 on the Pauling scale) compared to carbon (2.55) induces a significant dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2] This polarity is the cornerstone of the haloalkane's reactivity.[3] However, the C-Cl bond is also relatively strong, with a bond dissociation energy of approximately 346 kJ/mol.[4][5] This inherent stability ensures that long-chain chloroalkanes are typically stable enough to be isolated and handled, yet reactive enough to serve as valuable synthetic precursors.

The reactivity trend among halogens is dictated primarily by bond strength, not just polarity.[6][7] The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I).[4][7] Consequently, the reactivity increases in the opposite direction, with iodoalkanes being the most reactive and fluoroalkanes being largely inert under typical nucleophilic substitution conditions.[7][8] Chloroalkanes thus occupy a "sweet spot," offering a favorable compromise between stability and reactivity that is often ideal for multi-step syntheses where controlled, predictable reactions are paramount.

Core Principles Governing C-Cl Bond Reactivity

2.1 Electronic Landscape: The Inductive Effect and Bond Polarity

The primary electronic feature of the C-Cl bond is its polarization. Chlorine's higher electronegativity pulls electron density away from the carbon atom, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine.[1][2] This makes the carbon an electrophilic center, a prime target for electron-rich species known as nucleophiles.[2] The long, non-polar alkyl chain has a minimal electronic influence on the C-Cl bond itself, primarily exerting its effect through steric factors.

2.2 Steric Hindrance: The Influence of the Long Alkyl Chain

Steric hindrance refers to the physical obstruction caused by the spatial arrangement of atoms.[9] In long-chain haloalkanes, the sheer bulk of the alkyl group can impede the approach of a nucleophile to the electrophilic carbon.[10] This effect is a critical determinant in dictating the operative reaction mechanism.

-

Primary (1°) Haloalkanes (R-CH₂-Cl): The carbon bearing the chlorine is attached to only one other carbon. Steric hindrance is minimal, making the electrophilic carbon accessible.

-

Secondary (2°) Haloalkanes (R₂-CH-Cl): The carbon is attached to two other carbons, increasing steric bulk around the reaction center.

-

Tertiary (3°) Haloalkanes (R₃-C-Cl): The carbon is attached to three other carbons, creating significant steric crowding that can prevent a nucleophile from directly accessing the carbon atom.[10][11]

This structural variation is arguably the most significant factor in predicting whether a reaction will proceed via a direct, one-step mechanism or a multi-step pathway involving an intermediate.

2.3 Carbon-Halogen Bond Dissociation Enthalpies

The energy required to homolytically cleave the C-X bond is a direct measure of its strength and a key predictor of reactivity.[12][13] A weaker bond is broken more easily, leading to a faster reaction.[4][5]

| Bond | Bond Enthalpy (kJ/mol) | Relative Reactivity |

| C-F | 467 | Least Reactive |

| C-Cl | 346 | Moderately Reactive |

| C-Br | 290 | Reactive |

| C-I | 228 | Most Reactive |

| Data sourced from multiple chemistry resources confirming this trend.[4][5] |

This table clearly illustrates why iodoalkanes are often used for rapid substitutions, while chloroalkanes are preferred when a more stable, yet still reactive, substrate is required.

Mechanistic Pathways: A Tale of Two Competitions

The reactivity of the C-Cl bond in long-chain haloalkanes primarily manifests through two competing reaction types: nucleophilic substitution and elimination.[14]

3.1 Nucleophilic Substitution Reactions (Sₙ)

In a substitution reaction, a nucleophile replaces the chlorine atom, which departs as a chloride ion (a good leaving group).[3] The mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1).

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2] The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[15]

-

Favored by: Primary and, to a lesser extent, secondary haloalkanes due to minimal steric hindrance.[6][10]

-

Requires: A strong nucleophile.[15]

-

Solvent Choice: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal.[15][16] These solvents can dissolve the nucleophilic salt but do not solvate the anion, leaving the nucleophile "free" and highly reactive.[15][17]

Caption: Sₙ2 Mechanism: A single, concerted step with backside attack.

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process. The rate-determining first step involves the spontaneous departure of the leaving group to form a planar carbocation intermediate.[18] The nucleophile then attacks this carbocation in a rapid second step. The rate depends only on the concentration of the haloalkane.[15]

-

Favored by: Tertiary haloalkanes, as they form the most stable carbocations.[6]

-

Requires: A weak nucleophile (often the solvent itself, e.g., water, ethanol).[15][18]

-

Solvent Choice: Polar protic solvents (e.g., water, alcohols) are required.[15][19] These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding, thus lowering the activation energy of the first step.[15][18]

Caption: Sₙ1 Mechanism: A two-step process via a carbocation intermediate.

3.2 Elimination Reactions (E)

In an elimination reaction, a small molecule (typically HCl) is removed from the haloalkane to form an alkene.[20] This process is favored by reagents that act as bases rather than nucleophiles.[21]

The E2 (Elimination, Bimolecular) reaction is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the halogen, while simultaneously the C-Cl bond breaks and a double bond forms.[22]

-

Favored by: Strong, sterically hindered bases (e.g., potassium tert-butoxide) that find it easier to abstract a proton from the periphery of the molecule than to perform a backside attack on a crowded carbon.[23]

-

Conditions: Often requires heat and an alcoholic solvent (e.g., ethanolic KOH).[20][22] The alkoxide ion (RO⁻) present in alcoholic KOH is a much stronger base than the hydroxide ion in an aqueous solution.[21]

The E1 (Elimination, Unimolecular) reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction.[14] Instead of being attacked by a nucleophile, the carbocation loses a proton from an adjacent carbon to a weak base (often the solvent) to form an alkene. E1 reactions almost always compete with Sₙ1 reactions.

3.3 The Competition: Substitution vs. Elimination

Predicting the major product requires analyzing the substrate, the reagent, and the conditions.

-

Primary Haloalkane: With a strong, unhindered nucleophile (e.g., NaOH in water), Sₙ2 is dominant. With a strong, bulky base (e.g., KOC(CH₃)₃), E2 is dominant.

-

Secondary Haloalkane: This is the most complex case. Strong nucleophiles/bases lead to a mix of Sₙ2 and E2 products.[23]

-

Tertiary Haloalkane: With a weak nucleophile/base in a polar protic solvent, a mixture of Sₙ1 and E1 products is formed.[11] With a strong base, the E2 mechanism is heavily favored.[11]

Caption: Deciding between substitution and elimination pathways.

Experimental Design for Reactivity Studies

A self-validating experimental system is crucial for obtaining reliable data on C-Cl bond reactivity. Kinetic studies are a cornerstone of this approach.

4.1 Protocol: Comparative Kinetic Analysis of Haloalkane Reactivity

This protocol uses the reaction with aqueous silver nitrate to compare the rates of hydrolysis (an Sₙ1 reaction) for different haloalkanes. The reaction produces a silver halide precipitate, and the time taken for this precipitate to appear is an inverse measure of the C-Cl bond's reactivity.

Objective: To determine the relative reactivity of a long-chain chloroalkane compared to its bromo- and iodo-analogs.

Materials:

-

1-chlorooctane, 1-bromooctane, 1-iodooctane

-

Ethanol (as a common solvent to dissolve the haloalkanes)

-

0.1 M Silver Nitrate (AgNO₃) aqueous solution

-

Test tubes, water bath, stopwatch

Methodology:

-

Preparation: Label three test tubes, one for each haloalkane. To each test tube, add 1 mL of ethanol. This ensures that the non-polar haloalkane and the aqueous silver nitrate can mix.

-

Substrate Addition: Add 3-4 drops of 1-chlorooctane to the first tube, 1-bromooctane to the second, and 1-iodooctane to the third. Swirl gently to mix.

-

Equilibration: Place all three test tubes in a water bath set to a constant temperature (e.g., 50°C). Allow them to equilibrate for 5 minutes. Temperature control is critical for comparing rates.

-

Initiation and Observation: To each tube simultaneously, add 1 mL of the 0.1 M AgNO₃ solution and start the stopwatch.

-

Data Collection: Record the time taken for a visible precipitate to form in each test tube.

-

Silver Chloride (AgCl) is a white precipitate.

-

Silver Bromide (AgBr) is a cream-colored precipitate.

-

Silver Iodide (AgI) is a yellow precipitate.

-

-

Analysis: Compare the times. The shortest time corresponds to the weakest carbon-halogen bond and the most reactive haloalkane.

Expected Outcome: A precipitate will form fastest in the 1-iodooctane tube, followed by the 1-bromooctane, and much more slowly, if at all under these mild conditions, in the 1-chlorooctane tube. This directly validates the reactivity trend I > Br > Cl.[4]

Caption: Experimental workflow for kinetic analysis of haloalkane reactivity.

Applications in Synthesis and Drug Development

The controlled reactivity of the C-Cl bond makes long-chain chloroalkanes indispensable in pharmaceutical and materials science.[24][25]

-

Synthetic Intermediates: They serve as versatile starting materials for synthesizing a wide range of organic compounds.[26] For example, reaction with sodium cyanide (Sₙ2) extends the carbon chain by one, a crucial step in building complex molecular skeletons.[3]

-

Alkylation Agents: Long-chain haloalkanes are used to introduce lipophilic alkyl chains into bioactive molecules.[24] This can enhance membrane permeability and modify the pharmacokinetic profile of a drug candidate.

-

Drug Molecules: Many final drug products contain halogen atoms. The presence of a chlorine atom can significantly alter a molecule's binding affinity to a target receptor through halogen bonding and can block metabolic pathways, increasing the drug's half-life.[27][28] For instance, the synthetic compound chloroquine is a critical antimalarial drug.[26]

Conclusion

The reactivity of the C-Cl bond in long-chain haloalkanes is a nuanced subject, governed by a predictable yet complex interplay of electronic effects, steric hindrance, and reaction conditions. A thorough understanding of the competing Sₙ1, Sₙ2, E1, and E2 mechanisms is fundamental for any scientist working in organic synthesis. By carefully selecting the substrate structure, nucleophile or base, and solvent system, researchers can expertly navigate these reaction pathways to achieve desired synthetic outcomes. The principles and protocols outlined in this guide provide a robust framework for leveraging the unique chemical properties of long-chain chloroalkanes in the pursuit of novel therapeutics and advanced materials.

References

- 1. Structure and Reactivity of Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. savemyexams.com [savemyexams.com]

- 4. savemyexams.com [savemyexams.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Assertion A: The bond dissociation enthalpy of the C-Cl bond in haloalkan.. [askfilo.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. study.com [study.com]

- 15. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 16. users.wfu.edu [users.wfu.edu]

- 17. Khan Academy [khanacademy.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. quora.com [quora.com]

- 20. savemyexams.com [savemyexams.com]

- 21. organicmystery.com [organicmystery.com]

- 22. CK12-Foundation [flexbooks.ck12.org]

- 23. quora.com [quora.com]

- 24. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 25. rroij.com [rroij.com]

- 26. embibe.com [embibe.com]

- 27. namiki-s.co.jp [namiki-s.co.jp]

- 28. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

10-Chlorodecan-1-ol: A Bifunctional Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

10-Chlorodecan-1-ol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis.[1] Possessing both a primary alcohol and a primary alkyl chloride, this linear C10 compound offers two distinct reactive centers. This unique structural feature allows for selective chemical transformations, enabling chemists to construct complex molecular architectures with precision. Its utility is particularly significant in the synthesis of specialty chemicals and as an intermediate for bulk drugs and other advanced chemical products.[2][3] This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and core synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is paramount for its effective and safe implementation in any synthetic workflow.

Physical and Chemical Data

This compound is a colorless to light yellow liquid at room temperature, characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁ClO | [4] |

| Molecular Weight | 192.73 g/mol | [4][5] |

| CAS Number | 51309-10-5 | [4][6] |

| Melting Point | 12-13 °C (lit.) | [6][7] |

| Boiling Point | 126-128 °C at 2 mmHg (lit.) | [5][6][7] |

| Density | 0.952 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n20/D) | 1.46 (lit.) | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[8] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9] Ensure adequate ventilation to control exposure levels.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact, including inhalation.[8] Wash hands and any exposed skin thoroughly after handling.[9] Keep away from heat, sparks, and open flames as it is a combustible liquid.[8][10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][9]

The Synthetic Versatility of a Bifunctional Reagent

The core value of this compound in organic synthesis lies in the differential reactivity of its two functional groups. The hydroxyl group (-OH) readily undergoes reactions typical of primary alcohols, such as esterification and etherification. Concurrently, the terminal chloro group (-Cl) provides an electrophilic carbon center, making it an excellent substrate for nucleophilic substitution reactions.[11][12] This orthogonality allows for a stepwise, controlled approach to building larger molecules.

Reactions at the Hydroxyl Terminus

The alcohol moiety can be readily converted into other functional groups, providing a handle for subsequent transformations while the chloro group is preserved for later use.

The conversion of the hydroxyl group to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic and effective method.[13]

Causality in Protocol Design:

-

Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[13]

-

Excess Alcohol/Solvent: The reaction is an equilibrium. Using the alcohol as the solvent or in large excess drives the reaction toward the ester product, in accordance with Le Châtelier's principle.[13]

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing equilibrium to be reached faster.

Experimental Protocol: Synthesis of 10-chlorodecyl acetate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagents: Add glacial acetic acid (1.2 eq) followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

- 1. Chemical Building Blocks - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. 10-Chloro-1-decanol- 51309-10-5 [ganeshremedies.com]

- 4. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 10-CHLORO-1-DECANOL | 51309-10-5 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Khan Academy [khanacademy.org]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 10-Chloro-1-decanol (CAS 51309-10-5): Properties, Synthesis, and Applications in Research and Development

This technical guide provides a comprehensive overview of 10-Chloro-1-decanol (CAS No. 51309-10-5), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development and specialty chemical synthesis. This document delves into its chemical and physical properties, provides a detailed analysis of its spectral characteristics, outlines a robust synthetic protocol, and explores its versatile applications as a chemical intermediate.

Introduction and Chemical Identity

10-Chloro-1-decanol is a long-chain primary alcohol substituted with a terminal chlorine atom.[1] This unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-chlorine bond, makes it a valuable building block in organic synthesis.[2] Its structure allows for sequential or orthogonal chemical modifications, providing a versatile platform for the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers for 10-Chloro-1-decanol

| Identifier | Value |

| CAS Number | 51309-10-5[3] |

| IUPAC Name | 10-chlorodecan-1-ol[3] |

| Molecular Formula | C₁₀H₂₁ClO[4] |

| Molecular Weight | 192.73 g/mol [4] |

| Synonyms | This compound, 1-Decanol, 10-chloro-[4][5] |

| SMILES | C(CCCCCO)CCCCCl[4] |

| InChIKey | OTUSESJECXGMIV-UHFFFAOYSA-N[3] |

Physicochemical Properties

10-Chloro-1-decanol is typically a colorless to pale yellow liquid at room temperature.[1] Its long alkyl chain imparts significant lipophilicity, rendering it soluble in many organic solvents while having limited solubility in water.[1] A summary of its key physical properties is presented in Table 2.

Table 2: Physical and Chemical Properties of 10-Chloro-1-decanol

| Property | Value | Source |

| Melting Point | 12-13 °C (lit.) | [6] |

| Boiling Point | 126-128 °C at 2 mmHg (lit.) | [6] |

| Density | 0.952 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.46 (lit.) | [5] |

| Flash Point | >230 °F | [5] |

| Vapor Pressure | 0.000476 mmHg at 25°C | [5] |

| LogP | 3.3383 | [4] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Synthesis of 10-Chloro-1-decanol

The synthesis of 10-chloro-1-decanol can be strategically achieved from the symmetrical diol, 1,10-decanediol. The primary challenge lies in the selective monochlorination of one of the two hydroxyl groups. A robust and high-yielding approach involves a two-step process: selective monotosylation followed by nucleophilic substitution with a chloride source. This method offers excellent control over the reaction and avoids the formation of the undesired 1,10-dichlorodecane.

Proposed Synthetic Workflow

The proposed synthesis involves two key transformations:

-

Selective Monotosylation: 1,10-decanediol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) to form the mono-tosylated intermediate. The tosyl group is an excellent leaving group, activating one of the hydroxyl functionalities for subsequent nucleophilic attack.

-

Chlorination: The mono-tosylated intermediate is then reacted with a chloride salt, such as lithium chloride (LiCl), in a suitable solvent to displace the tosylate and form 10-chloro-1-decanol.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the selective monotosylation of symmetrical diols and subsequent nucleophilic substitution.

Step 1: Selective Monotosylation of 1,10-decanediol

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,10-decanediol (1 equivalent) in anhydrous pyridine (5-10 volumes) at 0 °C (ice bath).

-

Reagent Addition: To the stirred solution, add p-toluenesulfonyl chloride (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold 1 M hydrochloric acid (HCl) to neutralize the pyridine. Extract the aqueous layer with dichloromethane (3 x 5 volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure mono-tosylated intermediate.

Step 2: Synthesis of 10-Chloro-1-decanol

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the mono-tosylated intermediate (1 equivalent) and lithium chloride (3-5 equivalents) in acetone (10 volumes).

-

Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 10-chloro-1-decanol can be further purified by vacuum distillation to obtain the final product.

Spectral Characterization

A thorough understanding of the spectral properties of 10-chloro-1-decanol is essential for its identification and quality control.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 10-chloro-1-decanol is characterized by distinct signals corresponding to the protons in different chemical environments.

-

~3.64 ppm (triplet): This signal corresponds to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The triplet splitting pattern is due to coupling with the adjacent methylene protons.

-

~3.53 ppm (triplet): This downfield triplet is assigned to the two protons on the carbon attached to the chlorine atom (-CH₂Cl). The electronegativity of chlorine deshields these protons.

-

~1.2-1.8 ppm (multiplets): A complex series of multiplets in this region represents the 16 protons of the eight methylene groups in the long alkyl chain.

-

A broad singlet (variable): A broad signal corresponding to the hydroxyl proton (-OH) is also expected. Its chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

~63.1 ppm: The carbon atom attached to the hydroxyl group (-CH₂OH).

-

~45.2 ppm: The carbon atom bonded to the chlorine atom (-CH₂Cl).

-

~25-33 ppm: A series of peaks corresponding to the eight methylene carbons in the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

Broad peak at ~3330 cm⁻¹: This is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.

-

Sharp peaks at ~2920 and ~2850 cm⁻¹: These correspond to the C-H stretching vibrations of the methylene groups in the alkyl chain.

-

Peak at ~1058 cm⁻¹: This is attributed to the C-O stretching vibration of the primary alcohol.

-

Peak at ~654 cm⁻¹: This absorption is characteristic of the C-Cl stretching vibration.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 10-chloro-1-decanol would be expected to show a molecular ion peak (M⁺) at m/z 192 and an M+2 peak at m/z 194 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage.

Reactivity and Applications in Synthesis

The dual functionality of 10-chloro-1-decanol makes it a versatile intermediate in organic synthesis.[2] The hydroxyl group can undergo esterification, etherification, and oxidation, while the terminal chlorine atom is susceptible to nucleophilic substitution reactions.[1][2] This allows for the introduction of a ten-carbon linker with a terminal functional group, which is a valuable strategy in the synthesis of pharmaceuticals and other specialty chemicals.[8]

Representative Application: Synthesis of an Ether-Linked Compound

The following is a representative protocol for an ether synthesis using 10-chloro-1-decanol, demonstrating its utility as an alkylating agent.

Williamson Ether Synthesis with Phenol

-

Deprotonation of Phenol: In a round-bottom flask, dissolve phenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Nucleophilic Substitution: To the solution of sodium phenoxide, add 10-chloro-1-decanol (1 equivalent) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with diethyl ether, wash the organic layer with 1 M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ether can be purified by column chromatography.

Safety and Toxicology

10-Chloro-1-decanol is classified as a skin and eye irritant and may cause respiratory irritation.[9] As with all haloalkanes, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

While specific toxicological data for 10-chloro-1-decanol is limited, the toxicology of haloalkanes, in general, has been studied. Some haloalkanes are known to have effects on the central nervous and cardiovascular systems.[5] It is prudent to handle this compound with care and to minimize exposure.

Conclusion

10-Chloro-1-decanol is a valuable and versatile bifunctional molecule with significant applications in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important building block for the construction of more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. Previous spectra [qorganica.qui.uam.es]

- 4. scbt.com [scbt.com]

- 5. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

A Technical Guide to 10-Chlorodecan-1-ol: Properties, Synthesis, and Handling for Research Applications

Abstract

This technical guide provides a comprehensive overview of 10-Chlorodecan-1-ol (CAS No: 51309-10-5), a bifunctional linear-chain molecule of significant interest to researchers in synthetic chemistry, materials science, and drug development. With the molecular formula C10H21ClO and a molecular weight of 192.73 g/mol , this compound serves as a critical intermediate and building block.[1][2] This document details its core physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, describes standard analytical methods for structural verification, and summarizes essential safety and handling procedures. The insights provided are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this compound in advanced applications.

Core Molecular Profile

This compound is a long-chain primary alcohol terminated with a chloro group. This dual functionality makes it a versatile precursor for introducing a C10 spacer into more complex molecules. Its identity is defined by several key identifiers and structural features.

1.1. Chemical Identifiers and Formula

A consistent and accurate identification of chemical compounds is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are consolidated in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][3][4] |

| CAS Number | 51309-10-5 | [1][2][3] |

| Molecular Formula | C10H21ClO | [1][2][3][4][5] |

| Molecular Weight | 192.73 g/mol | [1][2][5] |

| EC Number | 257-129-2 | [3] |

| Linear Formula | Cl(CH₂)₁₀OH | |

| InChI Key | OTUSESJECXGMIV-UHFFFAOYSA-N | [3][5] |

| SMILES | OCCCCCCCCCCCl | [3][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its appropriate storage conditions, and the necessary handling precautions. This compound is a combustible liquid at room temperature with a relatively high flash point.

| Property | Value | Source(s) |

| Melting Point | 12-13 °C | [6][7] |

| Boiling Point | 126-128 °C @ 2 mmHg | [6][7][8] |

| Density | 0.952 g/mL at 25 °C | [6][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.46 | [7] |

| Octanol/Water Partition Coeff. (XLogP3) | 3.8 | [3] |

Synthesis and Purification

Expertise & Experience: The synthesis of this compound is not trivially achieved by direct reaction with decanol due to competing reactions and lack of regioselectivity. A more robust and controllable strategy involves the selective mono-functionalization of a symmetric precursor, 1,10-decanediol. The primary challenge in this approach is to prevent the di-substituted byproduct, 1,10-dichlorodecane. This is effectively managed by using a sub-stoichiometric amount of the chlorinating agent relative to the diol, ensuring that the diol is always in excess. Thionyl chloride (SOCl₂) is a suitable reagent for this conversion, as its byproducts (SO₂ and HCl) are gaseous and easily removed.

Trustworthiness: The following protocol is a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), which visually confirms the consumption of starting material and the formation of the product. The final purity is then quantitatively assessed via chromatographic and spectroscopic methods as described in Section 4.

3.1. Detailed Experimental Protocol: Monochlorination of 1,10-Decanediol

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,10-decanediol (1 equivalent) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Reagent Preparation: In a separate, dry dropping funnel, add thionyl chloride (SOCl₂) (0.9 equivalents) dissolved in anhydrous DCM.

-

Controlled Addition: Cool the reaction flask to 0 °C using an ice bath. Add the SOCl₂ solution dropwise to the stirred diol solution over 1-2 hours. Maintaining a low temperature is critical to control the reaction rate and improve selectivity.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The desired product, this compound, will have an Rf value intermediate between the starting diol (polar, lower Rf) and the di-chloro byproduct (nonpolar, higher Rf).

-

Quenching: Once the starting material is mostly consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution at 0 °C until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase in vacuo to yield the crude product. Purify the residue using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 to 3:1).

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear liquid.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization and Quality Control

Authoritative structural confirmation is non-negotiable. A combination of spectroscopic techniques must be employed to verify the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative. It should display a characteristic triplet at ~3.64 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). Another triplet should appear at ~3.53 ppm for the two protons on the carbon attached to the chlorine atom (-CH₂Cl). The remaining 16 protons of the central methylene chain will appear as a broad multiplet between ~1.2 and 1.6 ppm.

-

¹³C NMR: The carbon spectrum should show distinct signals for the two functionalized carbons: ~63 ppm for the C-OH carbon and ~45 ppm for the C-Cl carbon. The remaining eight methylene carbons will appear in the aliphatic region (~25-33 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong, broad absorption band will be observed in the range of 3200-3500 cm⁻¹ due to the O-H stretch of the alcohol. Sharp peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the alkyl chain. A peak in the 650-750 cm⁻¹ region is indicative of the C-Cl stretch.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Under Electron Ionization (EI), the molecular ion peak (M⁺) may be weak or absent, but characteristic fragmentation patterns will be present. Using soft ionization techniques like Electrospray Ionization (ESI), the pseudomolecular ion [M+Na]⁺ or [M+H]⁺ should be readily observed. Critically, the spectrum will display a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is the definitive isotopic signature of a molecule containing one chlorine atom.

Caption: Analytical Workflow for Quality Control of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical modifications at either end of the ten-carbon chain.

-

Synthetic Intermediate: It is a valuable intermediate for the synthesis of more complex chemicals and active pharmaceutical ingredients (APIs).[9] The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the chloro group can be displaced via nucleophilic substitution.

-

Linker and Spacer: In drug development and proteomics, the C10 alkyl chain can be used as a hydrophobic spacer to link a targeting moiety to a payload molecule, such as in antibody-drug conjugates (ADCs) or PROTACs. Its use in proteomics research has been noted.[2]

-

Surface Modification: The alcohol can be used to anchor the molecule to a surface (e.g., forming an ester with a carboxylated surface), leaving the terminal chlorine available for further "click" chemistry or other coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and a combustible liquid.[3]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

6.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10][11]

-

Skin Protection: Wear impervious gloves (e.g., neoprene) and a lab coat.[10] Avoid allowing wet clothing to remain in contact with skin.[10]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11] If irritation is experienced, a full-face respirator with an appropriate filter may be necessary.[11]

6.2. Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[10] Keep away from heat, open flames, and other ignition sources.[12] Handle in accordance with good industrial hygiene and safety practices.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][12] Keep containers tightly sealed to prevent moisture contamination and evaporation.[10][12]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[12]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]

6.3. First Aid Measures

-

If on Skin: Immediately remove all contaminated clothing and flush skin with plenty of running water and soap.[10][11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. scbt.com [scbt.com]

- 3. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10-Chloro-1-decanol [webbook.nist.gov]

- 5. 10-Chloro-1-decanol (CAS 51309-10-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 10-CHLORO-1-DECANOL | 51309-10-5 [amp.chemicalbook.com]

- 7. 10-CHLORO-1-DECANOL | 51309-10-5 [chemicalbook.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. 10-Chloro-1-decanol- 51309-10-5 [ganeshremedies.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Solubility Characteristics of 10-Chlorodecan-1-ol

This guide provides a comprehensive technical overview of the solubility characteristics of 10-Chlorodecan-1-ol, a long-chain halogenated alcohol of interest to researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for its determination, and provides insights into the interpretation of solubility data.

Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C₁₀H₂₁ClO, is a bifunctional organic molecule featuring a ten-carbon aliphatic chain, a primary alcohol group (-OH) at one terminus, and a chloro group (-Cl) at the other.[1][2] This unique structure imparts both hydrophilic and lipophilic characteristics, making its solubility behavior complex and highly dependent on the solvent environment.

Understanding the solubility of this compound is paramount in various scientific and industrial applications. In pharmaceutical sciences, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. For researchers in materials science and chemical synthesis, knowledge of its solubility is essential for designing reaction conditions, purification processes, and formulating products with desired properties.

This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4][5] The dissolution process involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new interactions between solute and solvent molecules.

Molecular Structure and Polarity

This compound possesses distinct polar and non-polar regions:

-

Polar Head: The hydroxyl (-OH) group is capable of forming strong hydrogen bonds, making this end of the molecule hydrophilic.[4][6][7]

-

Non-Polar Tail: The long ten-carbon alkyl chain is non-polar and hydrophobic.[7][8][9][10] The terminal chlorine atom introduces some polarity, but its effect is less pronounced than that of the hydroxyl group.

This amphipathic nature suggests that this compound will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents, with optimal solubility likely in solvents of intermediate polarity.

Intermolecular Forces at Play

The key intermolecular forces influencing the solubility of this compound are:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents like water and alcohols.[6][8]

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds contribute to the overall dipole moment of the molecule, allowing for dipole-dipole interactions with polar aprotic solvents.

-

Van der Waals Forces (London Dispersion Forces): The long hydrocarbon chain contributes significantly to the molecule's ability to engage in van der Waals forces, which are the primary interactions with non-polar solvents.[8]

Thermodynamic Considerations

The dissolution process is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:

ΔG = ΔH - TΔS

For a substance to dissolve, ΔG must be negative. The enthalpy of solution (ΔH) represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.[11] The entropy of solution (ΔS) is typically positive as the dissolved solute particles are more disordered than in the solid state.

The solubility of most solids increases with temperature, indicating an endothermic dissolution process (ΔH > 0).[4][12][13] However, this must be experimentally verified for this compound.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experiments. The following protocols are designed to provide a comprehensive solubility profile.

Materials and Equipment

-

This compound (purity ≥ 90%)

-

A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-